Celiprolol hydrochloride is a synthetic organic compound classified as a beta-blocker. [] It exists as a white to off-white powder and is soluble in water and ethanol. [] In scientific research, celiprolol hydrochloride is primarily used as a tool to study the beta-adrenergic system and its role in various physiological processes. []
Urea derivatives have been synthesized and tested for their anticancer properties. For example, 1-aryl-3-(2-chloroethyl) ureas have shown cytotoxicity against human adenocarcinoma cells, with some compounds exhibiting comparable or superior activity to known anticancer drugs like chlorambucil2. The structure-activity relationships of these compounds have been further explored to enhance their antiproliferative activity5.
The inhibition of AChE is a targeted approach in the treatment of neurodegenerative diseases. Flexible ureas with optimized spacer length have been developed to efficiently interact with AChE, demonstrating high inhibitory activities1. These findings are significant for the development of new therapeutic agents for conditions such as Alzheimer's disease.
Novel ureas derived from phenethylamines have been synthesized and evaluated for their inhibitory properties against enzymes like hCA and AChE. These compounds have shown potent inhibitory activities, with low nanomolar Ki values, indicating their potential as enzyme inhibitors3.
Some urea derivatives have been studied for their potential use in treating urinary frequency and incontinence. For instance, NS-21, a novel drug, has been evaluated for its antigenicity, showing no adverse reactions in animal models, which is promising for its safety profile in therapeutic applications4.
Urea derivatives have also been investigated for their antiulcer activity. Certain compounds have been found to possess histamine H2-receptor antagonistic properties, along with gastric antisecretory and mucosal protective activities, making them candidates for the development of new antiulcer agents6.
(S)-(-)-Celiprolol Hydrochloride is a pharmaceutical compound classified as a selective beta-1 adrenoceptor antagonist with partial beta-2 agonist activity. It is primarily used for the treatment of hypertension and angina pectoris, offering a unique pharmacological profile that distinguishes it from traditional beta-blockers. The compound is known for its ability to lower blood pressure without causing significant bronchoconstriction or peripheral vasoconstriction, making it suitable for patients with concurrent respiratory issues .
Celiprolol was first synthesized in the 1980s and has since been developed into a widely used antihypertensive medication. The chemical structure of Celiprolol is represented as N'-(3-acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N,N-diethylurea hydrochloride. Its synthesis involves various chemical precursors and methods, which have been refined over the years to improve yield and purity .
Celiprolol is classified under the category of beta-blockers, specifically as a third-generation beta-blocker due to its selective action on beta-1 receptors and its partial agonistic effect on beta-2 receptors. This classification allows it to provide therapeutic benefits while minimizing typical side effects associated with non-selective beta-blockers .
The synthesis of (S)-(-)-Celiprolol Hydrochloride can be achieved through several methods, with one notable approach involving the hydrolysis of 4-chloronitrobenzene followed by acetylation. The process typically includes:
The synthesis process emphasizes controlling reaction conditions such as temperature, stirring speed, and pH levels to ensure optimal yields. For instance, maintaining a temperature of 15-20 °C during crystallization significantly impacts the purity of the final product .
(S)-(-)-Celiprolol Hydrochloride has a complex molecular structure characterized by multiple functional groups including an aromatic ring, a urea moiety, and an aliphatic side chain. The molecular formula is C17H25ClN2O3, with a molecular weight of approximately 344.85 g/mol.
The structural configuration reveals an asymmetric carbon atom that contributes to its stereochemistry, which is crucial for its pharmacological activity. The compound's spatial arrangement allows it to selectively bind to beta-1 adrenoceptors while exhibiting partial agonistic effects on beta-2 receptors .
(S)-(-)-Celiprolol Hydrochloride participates in various chemical reactions that can affect its stability and efficacy. Common reactions include:
Degradation studies have shown that Celiprolol is sensitive to light and moisture, requiring careful storage conditions to maintain its integrity over time .
The mechanism of action of (S)-(-)-Celiprolol Hydrochloride involves selective antagonism of beta-1 adrenoceptors in the heart, leading to decreased heart rate and contractility. Simultaneously, its partial agonistic activity at beta-2 adrenoceptors promotes vasodilation and reduces peripheral resistance.
Clinical studies indicate that this dual action results in effective blood pressure reduction without significant adverse effects commonly associated with non-selective beta-blockers . The pharmacokinetics of Celiprolol reveal a half-life of approximately 4–5 hours, with minimal metabolism and excretion primarily through urine .
(S)-(-)-Celiprolol Hydrochloride is primarily used in clinical settings for:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4